molecular formula C9H13N5O2 B2823012 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine CAS No. 450344-84-0

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine

Cat. No. B2823012
M. Wt: 223.236
InChI Key: LSYCSEWHAADANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C9H13N5O2 . It has a molecular weight of 223.23 . This compound is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine include a molecular weight of 223.23 and a molecular formula of C9H13N5O2 . Other properties such as boiling point and storage conditions are not specified in the search results .

Scientific Research Applications

Synthesis of Tetrahydropteridine C6-stereoisomers

Chiral N1-protected vicinal diamines derived from amino acids were condensed with 2-amino-6-chloro-5-nitro-4(3H)-pyrimidinone, followed by nitro group reduction and amine deprotection. Oxidative cyclization yielded a quinoid dihydropteridine, further reduced to tetrahydropteridine C6-stereoisomer, showcasing the compound's role in synthesizing complex chemical structures (Bailey, Chandrasekaran, & Ayling, 1992).

Antiproliferative Activity Against Cancer Cell Lines

The compound was involved in the synthesis of derivatives showing significant antiproliferative activity against several cancer cell lines, indicating potential applications in cancer research and therapy (Otmar, Masojídková, Votruba, & Holý, 2004).

Novel Synthetic Routes to Pteridinones

4-(2-Cyanoacetamido)-5-nitropyrimidines were cyclized to yield 6-cyano-pteridin-7(8H)-one 5-N-oxides, demonstrating innovative pathways to previously unknown compounds, highlighting its utility in developing new synthetic methodologies (Tennant & Yacomeni, 1975).

Metal Complex Synthesis

Studies on reactions with aliphatic diamines and metal(II) salts indicated the compound's applicability in synthesizing novel metal complexes, which could be explored for various industrial and pharmaceutical applications (Beloglazkina et al., 2005).

Receptor Binding Affinity and Pharmacokinetics

Synthesized derivatives exhibited high-affinity binding to corticotropin-releasing factor receptors, demonstrating the compound's relevance in neuroscience and potential therapeutic applications (Chorvat et al., 1999).

Future Directions

The future directions for the use and study of 4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine are not specified in the search results. Given its use in research , it may have potential applications in the development of new compounds or in the study of chemical reactions.

properties

IUPAC Name

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c10-8-7(14(15)16)9(12-5-11-8)13-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYCSEWHAADANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-cyclopentyl-5-nitropyrimidine-4,6-diamine

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